Methyl 4-(tert-Butoxy)-3-chlorobenzoate
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Overview
Description
Methyl 4-(tert-Butoxy)-3-chlorobenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a tert-butoxy group and a chlorine atom attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(tert-Butoxy)-3-chlorobenzoate can be synthesized through several methods. One common approach involves the esterification of 4-(tert-butoxy)-3-chlorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(tert-Butoxy)-3-chlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol in the presence of a strong acid or base.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form the corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction.
Major Products Formed
Substitution Reactions: Products include substituted benzoates with various functional groups replacing the chlorine atom.
Hydrolysis: The major products are 4-(tert-butoxy)-3-chlorobenzoic acid and methanol.
Oxidation and Reduction: Oxidation yields quinones, while reduction produces alcohols.
Scientific Research Applications
Methyl 4-(tert-Butoxy)-3-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of methyl 4-(tert-butoxy)-3-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group and chlorine atom play crucial roles in modulating the compound’s reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Methyl 4-(tert-Butoxy)-3-chlorobenzoate can be compared with other similar compounds, such as:
Methyl 4-(tert-Butoxy)-benzoate: Lacks the chlorine atom, resulting in different reactivity and applications.
Methyl 4-chlorobenzoate: Lacks the tert-butoxy group, leading to variations in chemical properties and biological activity.
Methyl 3-chlorobenzoate:
The unique combination of the tert-butoxy group and chlorine atom in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Properties
Molecular Formula |
C12H15ClO3 |
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Molecular Weight |
242.70 g/mol |
IUPAC Name |
methyl 3-chloro-4-[(2-methylpropan-2-yl)oxy]benzoate |
InChI |
InChI=1S/C12H15ClO3/c1-12(2,3)16-10-6-5-8(7-9(10)13)11(14)15-4/h5-7H,1-4H3 |
InChI Key |
DKLYANOJNACGFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)C(=O)OC)Cl |
Origin of Product |
United States |
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